molecular formula C17H23BrClN4O5P B2720797 N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide CAS No. 327072-23-1

N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide

Cat. No. B2720797
CAS RN: 327072-23-1
M. Wt: 509.72
InChI Key: JFJKDELKYVCGKP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide, also known as BCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BCPA belongs to the class of phosphorus-containing compounds and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide is not yet fully understood. However, studies have suggested that N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide may exert its biological effects by inhibiting various enzymes and proteins involved in the pathogenesis of different diseases. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is essential for cognitive function. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and have been implicated in the development of various diseases.
Biochemical and physiological effects:
N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been found to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide. One potential area of research is the development of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide-based drugs for the treatment of neurodegenerative disorders. Another potential area of research is the use of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide as a tool for studying the role of acetylcholine in cognitive function. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide involves the reaction between 4-bromobenzaldehyde, chloroacetyl chloride, and dimorpholin-4-ylphosphorylhydrazine. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain pure N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide.

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrClN4O5P/c18-14-1-3-15(4-2-14)23(16(24)13-19)20-17(25)29(26,21-5-9-27-10-6-21)22-7-11-28-12-8-22/h1-4H,5-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJKDELKYVCGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(C(=O)NN(C2=CC=C(C=C2)Br)C(=O)CCl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClN4O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-chloro-N'-dimorpholin-4-ylphosphorylcarbonylacetohydrazide

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